N-(cyclobutylmethyl)-3-fluoroaniline
Overview
Description
N-(cyclobutylmethyl)-3-fluoroaniline: is an organic compound that features a cyclobutylmethyl group attached to the nitrogen atom of an aniline ring, with a fluorine atom substituted at the third position of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-3-fluoroaniline typically involves the following steps:
Formation of Cyclobutylmethylamine: Cyclobutylmethylamine can be synthesized through the reaction of cyclobutylmethyl chloride with ammonia or an amine.
N-Alkylation of 3-Fluoroaniline: The cyclobutylmethylamine is then reacted with 3-fluoroaniline under basic conditions to form this compound. This reaction often requires a catalyst such as palladium on carbon and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(cyclobutylmethyl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(cyclobutylmethyl)-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers use it to study the interaction of fluorinated aromatic compounds with biological systems.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group and the fluorine atom contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application, but generally, the compound can modulate biological activity by altering the function of its target molecules.
Comparison with Similar Compounds
- N-(cyclobutylmethyl)-4-fluoroaniline
- N-(cyclobutylmethyl)-2-fluoroaniline
- N-(cyclopropylmethyl)-3-fluoroaniline
Comparison: N-(cyclobutylmethyl)-3-fluoroaniline is unique due to the position of the fluorine atom and the cyclobutylmethyl group. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the position of the fluorine atom can significantly affect the compound’s electronic properties and its interaction with biological targets.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9,13H,1,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCWPPPBKWIHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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